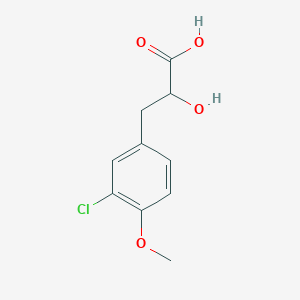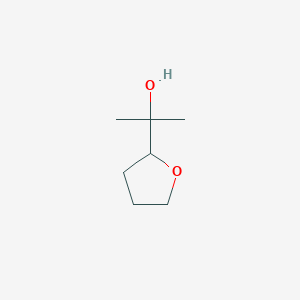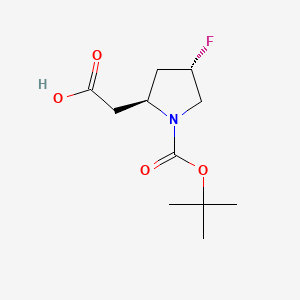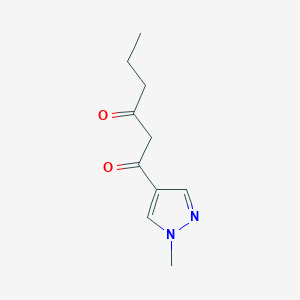
1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione is an organic compound that features a pyrazole ring substituted with a methyl group and a hexane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole with hexane-1,3-dione under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic addition to the diketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diketone moiety can participate in redox reactions, affecting cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-4,4,4-trifluoro-1,3-butanedione: Similar structure but with trifluoromethyl substitution, used in luminescent materials.
4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)-1,3-hexanedione: Contains heptafluoro substitution, also used in coordination chemistry.
Uniqueness
1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione is unique due to its specific combination of a pyrazole ring and a hexane-1,3-dione moiety, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(1-methylpyrazol-4-yl)hexane-1,3-dione |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-9(13)5-10(14)8-6-11-12(2)7-8/h6-7H,3-5H2,1-2H3 |
Clave InChI |
CQRUFXMEAIVTFK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(=O)C1=CN(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


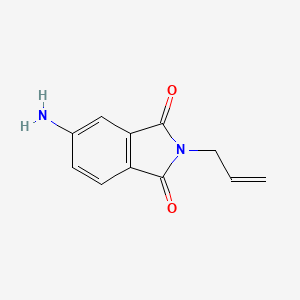

![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
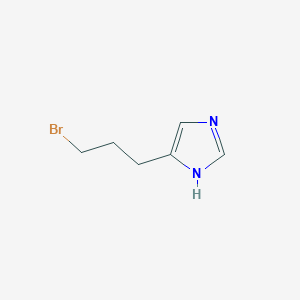
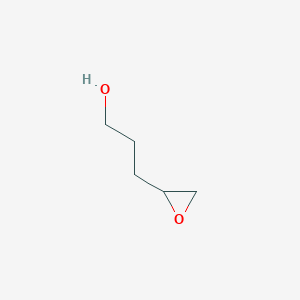

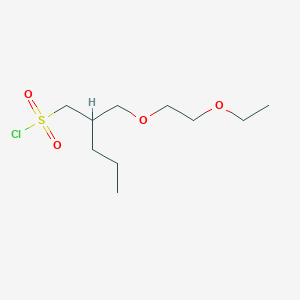
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)

